molecular formula C12H11BClNO3 B2765816 2-Benzyloxy-3-chloropyridine-4-boronic acid CAS No. 1987879-13-9

2-Benzyloxy-3-chloropyridine-4-boronic acid

Cat. No.: B2765816
CAS No.: 1987879-13-9
M. Wt: 263.48
InChI Key: TWTQTIJOPRSDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-3-chloropyridine-4-boronic acid is a unique chemical compound with the empirical formula C12H11BClNO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 263.48 . The SMILES string representation of its structure is OB(O)C1=CC=NC(OCC2=CC=CC=C2)=C1Cl .

Scientific Research Applications

Boronic Acids in Organic Synthesis and Catalysis

Boronic acids, including derivatives like "2-Benzyloxy-3-chloropyridine-4-boronic acid," are extensively used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, agrochemicals, and organic materials. For example, Smith et al. (2008) demonstrated the synthesis of various pyridylboronic acids and their application in Suzuki-Miyaura cross-coupling reactions to obtain highly functionalized heteroarylpyridine derivatives (Smith et al., 2008).

Advancements in Chemical Catalysis

The study by Anaby et al. (2014) on metal-ligand cooperation by dearomatized ruthenium pincer complexes highlights the innovative use of boronic acid derivatives in chemical catalysis. This research provides insights into new reaction pathways and the potential for advancements in catalytic applications, showcasing the role of boronic acids in developing more efficient and sustainable chemical processes (Anaby et al., 2014).

Material Science and Photophysical Properties

Boronic acid derivatives also find applications in materials science, particularly in the development of coordination polymers with unique photophysical properties. Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of 3,5-dihydroxybenzoic acid, exploring their crystal structures and photophysical properties. This research illustrates the potential of boronic acid derivatives in creating materials with specific optical and electronic properties, opening avenues for their use in sensing, imaging, and light-emitting devices (Sivakumar et al., 2011).

Environmental Applications

The degradation of environmental pollutants through advanced oxidation processes involves boronic acid derivatives. The works of Brillas et al. (2007) and Sirés et al. (2006) on electrochemical degradation of organic pollutants highlight the application of boron-doped diamond anodes, showcasing the environmental applications of boronic acid derivatives in water treatment technologies. These studies emphasize the role of boronic acids in enhancing the efficiency of pollutant degradation, contributing to the development of more effective and sustainable environmental remediation methods (Brillas et al., 2007); (Sirés et al., 2006).

Safety and Hazards

The compound is classified under GHS07 for safety. It has a hazard statement H319, which means it causes serious eye irritation. The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

(3-chloro-2-phenylmethoxypyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BClNO3/c14-11-10(13(16)17)6-7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQTIJOPRSDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OCC2=CC=CC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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